

Physical and chemical properties of Paclobutrazol-d4

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Compound of Interest

Compound Name: Paclobutrazol-d4

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An In-depth Technical Guide to the Physical and Chemical Properties of **Paclobutrazol-d4**

Introduction

Paclobutrazol-d4 is the deuterated form of Paclobutrazol, a well-established plant growth retardant and triazole fungicide.[1] In **Paclobutrazol-d4**, four hydrogen atoms on the phenyl ring are replaced by deuterium, an isotope of hydrogen.[2] This isotopic labeling makes **Paclobutrazol-d4** an ideal internal standard for quantitative analysis in mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] Its physical and chemical behavior is nearly identical to that of its non-labeled counterpart, which allows for accurate compensation of matrix effects and analyte loss during sample preparation and analysis.[2] This guide provides a comprehensive overview of the core physical and chemical properties, mechanism of action, and relevant experimental protocols for Paclobutrazol and its deuterated analog, tailored for researchers and drug development professionals.

Physical and Chemical Properties

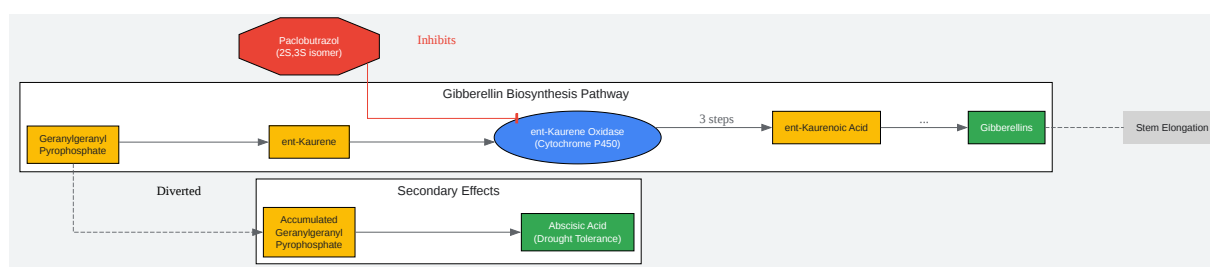
The fundamental properties of Paclobutrazol are well-documented. The introduction of deuterium in **Paclobutrazol-d4** primarily affects the molecular weight, with minimal impact on other bulk physical properties.

Property	Value	Reference(s)
IUPAC Name	(2RS,3RS)-1-(4-Chlorophenyl-d4)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol	[2]
Appearance	White to beige crystalline solid	[3][4]
Molecular Formula	Paclobutrazol: C ₁₅ H ₂₀ ClN ₃ O Paclobutrazol-d4: C ₁₅ H ₁₆ D ₄ ClN ₃ O	[5][6][7]
Molecular Weight	Paclobutrazol: 293.8 g/mol Paclobutrazol-d4: ~297.8 g/mol	[5][6][7]
Melting Point	165–166 °C	[5][6][7]
Density	1.22 g/mL	[5][6][7]
Water Solubility	26-35 mg/L	[3][5]
Solubility (Other)	Acetone (110 g/L), Cyclohexanone (180 g/L), Dichloromethane (100 g/L), Hexane (10 g/L), Xylene (60 g/L), Methanol (150 g/L)	[3]
Stability	Stable to hydrolysis at pH 4, 7, and 9.[8] Does not undergo significant photolysis in water. [8] Persistent in soil, with a half-life that can exceed one year under certain aerobic and anaerobic conditions.[8]	[8]

Mechanism of Action

Paclobutrazol functions as both a plant growth regulator and a fungicide by inhibiting cytochrome P450-dependent enzymes.[5][9] The commercial product is a racemic mixture of enantiomers, with different isomers responsible for each activity.[6]

- (2S,3S) Isomer - Plant Growth Regulation: This isomer is a potent inhibitor of ent-kaurene oxidase, a key enzyme in the biosynthesis of gibberellins.[5][6][9] Gibberellins are plant hormones that regulate developmental processes, most notably stem elongation. By blocking the oxidation of ent-kaurene to ent-kaurenoic acid, Paclobutrazol reduces the levels of active gibberellins, leading to decreased internodal growth, sturdier stems, and increased root development.[5][10] A secondary effect of this inhibition is the accumulation of the precursor geranylgeranyl pyrophosphate, which is shunted into other biosynthetic pathways, increasing the production of abscisic acid (enhancing drought tolerance) and chlorophyll.[6][9][10]
- (2R,3R) Isomer - Fungicidal Activity: This isomer is a more effective inhibitor of fungal cytochrome P450 14 α -demethylase.[10] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[10] By disrupting ergosterol production, the (2R,3R) isomer compromises the integrity of the fungal cell membrane, thereby exerting its fungicidal effect.



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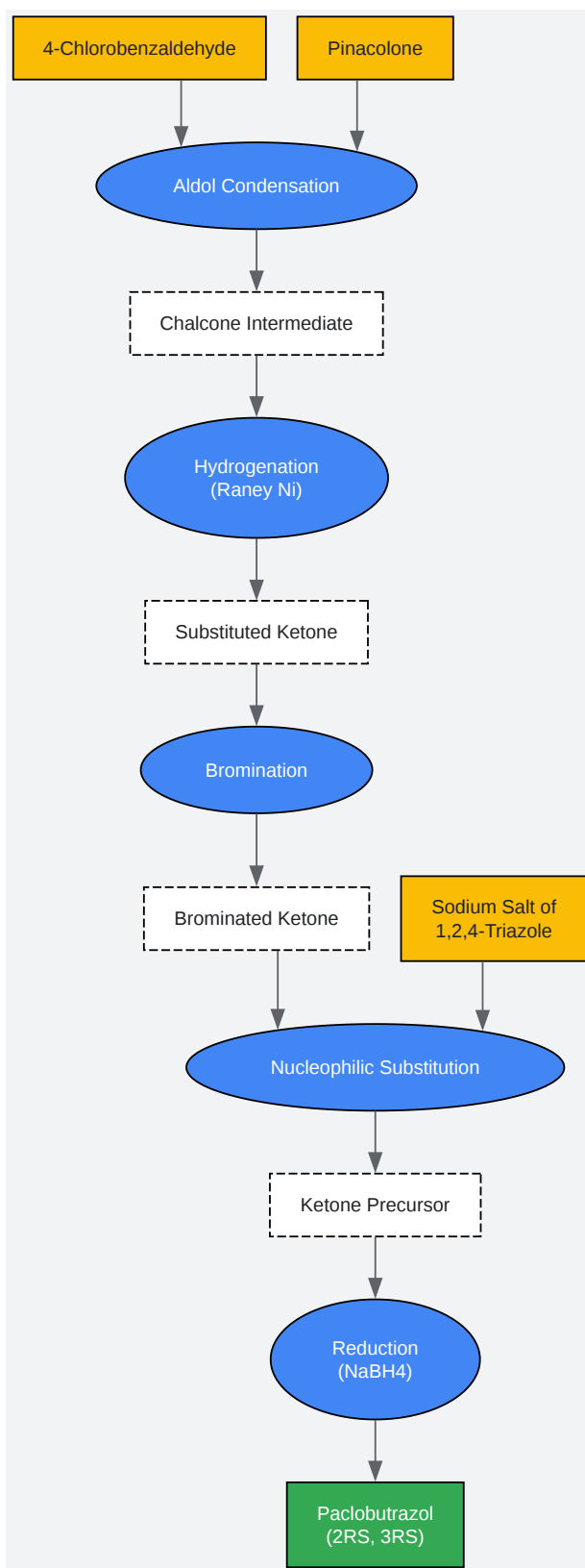
Caption: Paclobutrazol's inhibition of the gibberellin pathway.

Experimental Protocols

Synthesis of Paclobutrazol

The synthesis of Paclobutrazol typically involves a multi-step chemical process.^{[4][6]} While various specific methods exist, a common pathway is outlined below.^{[6][9][11]}

- Aldol Condensation: 4-Chlorobenzaldehyde and pinacolone (3,3-dimethyl-2-butanone) are reacted in an aldol condensation to form a chalcone intermediate.^{[6][9]}
- Hydrogenation: The chalcone is hydrogenated, typically using a Raney nickel catalyst, to yield a substituted ketone.^{[6][9]}
- Bromination: The ketone intermediate is brominated to prepare the molecule for the introduction of the triazole ring.^{[4][6]}
- Nucleophilic Substitution: The brominated compound is treated with the sodium salt of 1,2,4-triazole, which displaces the bromine in a nucleophilic substitution reaction.^{[6][9]}
- Reduction: The final step involves the reduction of the ketone group to a hydroxyl group. Using sodium borohydride in cold methanol selectively produces the desired (2RS, 3RS) diastereomers, which contain the biologically active enantiomers.^{[4][6]}



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Caption: A generalized workflow for the chemical synthesis of Paclobutrazol.

Analytical Protocol: Quantification in Fruit Matrix

Paclobutrazol-d4 is critical for accurate quantification of Paclobutrazol residues in complex matrices like food products. Below are summaries of established methods.

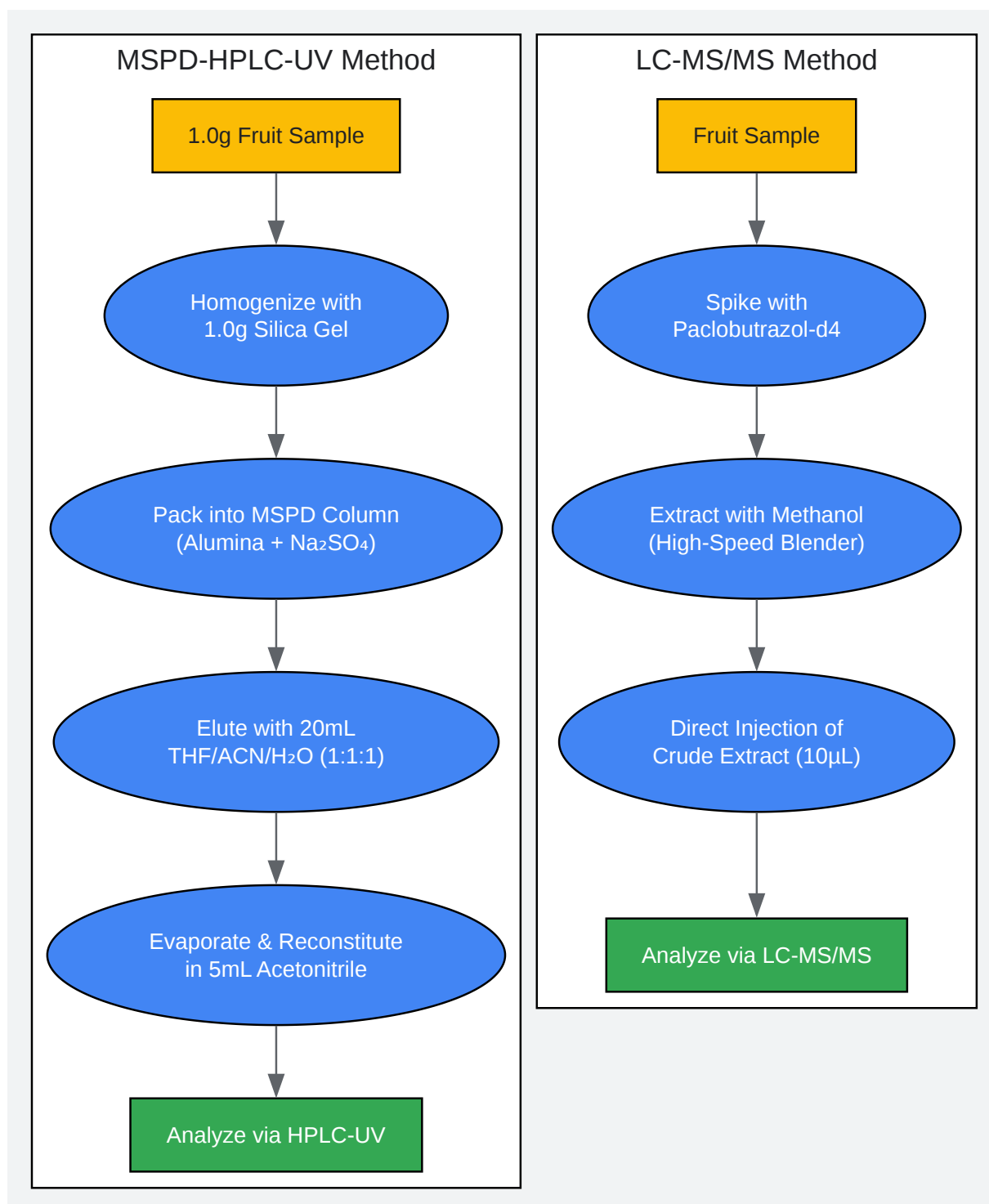
Method 1: Matrix Solid-Phase Dispersion (MSPD) and HPLC-UV This protocol is effective for extracting Paclobutrazol from mango fruit samples.[\[12\]](#)

- **Homogenization:** Weigh 1.0 g of the fruit sample and homogenize it with 1.0 g of silica gel for 5 minutes.[\[12\]](#)
- **Column Packing:** Transfer the homogenized mixture to a 20 mL polyethylene syringe column that is pre-packed with 1.0 g of anhydrous sodium sulfate layered over 1.0 g of alumina.[\[12\]](#)
- **Elution:** Elute the analytes from the column under vacuum using 20 mL of a tetrahydrofuran, acetonitrile, and Milli-Q water solution (1:1:1 v/v/v).[\[12\]](#)
- **Concentration & Reconstitution:** Collect the eluent in a round-bottom flask and evaporate it to near dryness. Reconstitute the residue in 5 mL of acetonitrile.[\[12\]](#)
- **Analysis:** Analyze the final extract using an HPLC system equipped with a UV detector.[\[12\]](#)

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) This rapid method is suitable for pear samples and highlights the utility of an internal standard like **Paclobutrazol-d4**.[\[13\]](#)

- **Extraction:** Extract the pear sample with methanol using a high-speed blender (e.g., Ultra-Turrax).[\[13\]](#)
- **Internal Standard Spiking:** Prior to extraction, spike the sample with a known concentration of **Paclobutrazol-d4** to correct for extraction inefficiency and matrix effects.
- **Direct Injection:** Inject 10 µL of the crude methanol extract directly into the LC-MS/MS system without any further cleanup steps.[\[13\]](#)
- **Analysis:** Perform analysis using electrospray ionization (ESI) in tandem MS mode. Monitor two mass transitions for Paclobutrazol: one for quantification (e.g., m/z 294 > 70) and a

second for confirmation (e.g., m/z 296 > 70).[13] A corresponding transition for **Paclobutrazol-d4** (e.g., m/z 298 > 70) would be used for quantification.



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Caption: Comparative workflows for Paclobutrazol analysis in fruit.

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